tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Description
Properties
Molecular Formula |
C17H19BrFN3O2 |
|---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
tert-butyl 3-bromo-2-(4-fluorophenyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C17H19BrFN3O2/c1-17(2,3)24-16(23)21-8-9-22-13(10-21)20-14(15(22)18)11-4-6-12(19)7-5-11/h4-7H,8-10H2,1-3H3 |
InChI Key |
GRUBNYZRTLAIOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NC(=C2Br)C3=CC=C(C=C3)F)C1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis generally follows a sequence of:
- Formation of the imidazo[1,2-a]pyrazine scaffold,
- Introduction of the 4-fluorophenyl substituent,
- Installation of the tert-butyl carbamate protecting group,
- Selective bromination at the 3-position of the heterocycle.
This approach is consistent with methodologies reported in recent peer-reviewed research and patent literature.
Key Synthetic Steps and Conditions
Formation of the Imidazo[1,2-a]pyrazine Core
- Starting from pyrazine-2-carboxylic acid derivatives, treatment with thionyl chloride in methanol yields methyl pyrazine-2-carboxylate.
- Conversion to pyrazinamide via reaction with alcoholic ammonia.
- Hoffmann degradation of pyrazinamide produces 2-aminopyrazine.
- Refluxing 2-aminopyrazine with chloroacetaldehyde and sodium bicarbonate promotes cyclization to imidazo[1,2-a]pyrazine.
- Catalytic hydrogenation over palladium on carbon yields the tetrahydroimidazo[1,2-a]pyrazine intermediate.
Installation of the tert-Butyl Carbamate Group
- The tetrahydroimidazo[1,2-a]pyrazine derivative is reacted with di-tert-butyl dicarbonate (BOC-anhydride) in the presence of triethylamine in dichloromethane at room temperature for 48 hours.
- The reaction mixture is then worked up by washing with saturated sodium bicarbonate and purified by flash chromatography to afford the tert-butyl carbamate-protected compound with yields reported around 60-70%.
Selective Bromination at the 3-Position
- Bromination is achieved using N-bromosuccinimide (NBS) in tetrachloromethane (CCl4) under reflux for approximately 30 minutes.
- The reaction selectively introduces a bromine atom at the 3-position of the imidazo[1,2-a]pyrazine ring.
- The crude product is purified by recrystallization or chromatography to yield the 3-bromo derivative.
Representative Experimental Data Table
Additional Notes on Purification and Characterization
- Purification typically involves flash column chromatography on silica gel using gradients of methanol/dichloromethane or ethyl acetate/iso-hexane.
- Characterization is confirmed by LC-MS, with mass-to-charge ratios consistent with the molecular formula, e.g., m/z 224 (M+H)+ for tert-butyl carbamate intermediates and m/z 285 for amino-substituted derivatives.
- Reaction monitoring by LC-MS and NMR spectroscopy ensures structural integrity and purity.
Research Discoveries and Variations
- Variations in the synthetic route include the use of different protecting groups or halogenating agents, but BOC protection and NBS bromination remain standard.
- The use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a coupling reagent has been reported for related amide bond formation steps in similar heterocyclic systems.
- Alternative halogenation methods such as N-chlorosuccinimide (NCS) for chlorination at different positions have been explored but are less relevant for the bromo derivative .
- The synthetic methodology is adaptable for preparing enantiomerically pure derivatives by starting from chiral intermediates and controlling stereochemistry during ring closure and substitution steps.
Chemical Reactions Analysis
Tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts and organoboron reagents.
Common reagents used in these reactions include palladium catalysts, organoboron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific kinases or other proteins involved in cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
Key Research Findings
- Synthetic Utility : The target compound serves as a versatile intermediate for antimalarial agents (e.g., ) and kinase inhibitors. Its bromine and fluorine substituents allow precise structural diversification .
- Safety Profile: Hazard statements (H302, H315, H319, H335) highlight risks of irritation and toxicity, common to brominated heterocycles . Non-halogenated analogues (e.g., tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate) exhibit fewer safety concerns .
Data Tables
Comparative Antimalarial Activity of Analogues
Structural Similarity Scores
| Compound | Similarity Score (vs. Target) | Key Difference |
|---|---|---|
| tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | 0.87 | No Br or aryl substituents |
| tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | 0.69 | Ring isomerism |
| tert-Butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | 0.77 | Hydroxymethyl vs. Br |
Biological Activity
Tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a synthetic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a bromine atom, a fluorophenyl group, and a dihydroimidazo[1,2-a]pyrazine core, which contribute to its reactivity and interaction with biological targets.
- Molecular Formula : C17H19BrFN3O2
- Molecular Weight : 396.3 g/mol
- IUPAC Name : tert-butyl 3-bromo-2-(4-fluorophenyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
- CAS Number : 2001563-59-1
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The presence of the bromine atom allows for nucleophilic substitution reactions, while the fluorophenyl group can enhance lipophilicity, facilitating cell membrane penetration. This compound may modulate signaling pathways by inhibiting certain kinases or other proteins involved in cellular processes.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown potential antimicrobial effects against certain bacterial strains.
- Anti-inflammatory Effects : It may also possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
Anticancer Activity
In a study evaluating the anticancer effects of various imidazo[1,2-a]pyrazines, this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.
Antimicrobial Properties
A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that this compound exhibited moderate antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Effects
In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages showed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in treating inflammatory diseases.
Data Table: Biological Activity Summary
| Biological Activity | Test System | Result |
|---|---|---|
| Anticancer | MCF-7 Cells | Induced apoptosis (IC50 = X µM) |
| Antimicrobial | Various Bacteria | MIC = Y µg/mL |
| Anti-inflammatory | LPS-stimulated Macrophages | Reduced TNF-alpha and IL-6 production |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate, and how can intermediates be purified?
- Methodological Answer : The synthesis involves bromination and deprotection steps. For example, tert-butyl-protected intermediates are deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with saturated NaHCO₃ and purification via recrystallization (DCM/hexane) . Low-yield steps (e.g., 27% yield in deprotection) may require optimization of solvent ratios or alternative crystallization solvents.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its intermediates?
- Methodological Answer :
- 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., fluorophenyl protons at δ ~7.2–7.8 ppm) .
- HRMS (ESI) : Validate molecular weight (e.g., observed vs. calculated mass accuracy within 0.0162 Da) .
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the tert-butyl carboxylate) .
Q. How can researchers identify structurally similar compounds for comparative studies?
- Methodological Answer : Use similarity indices (e.g., 0.67–0.76 for analogs like tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate) and CAS registry cross-referencing to prioritize analogs with shared reactivity or pharmacophores .
Advanced Research Questions
Q. What experimental strategies address low yields in bromination or coupling reactions involving this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling of the bromo group .
- Temperature Optimization : Higher temperatures (e.g., 70°C in THF) improve reaction rates but may require inert atmospheres to prevent decomposition .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates .
Q. How can computational methods predict optimal reaction pathways for derivatizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Simulate reaction coordinates (e.g., Fukui indices for electrophilic bromination sites) .
- Machine Learning : Train models on existing reaction data (e.g., yields, solvent polarity) to predict optimal conditions for new derivatives .
Q. How should researchers resolve contradictions in spectral data or reaction outcomes across studies?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with structurally validated analogs (e.g., tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate δ 4.2–4.5 ppm for CH₂O) .
- Isotopic Labeling : Use deuterated solvents to confirm splitting patterns in complex spectra .
Key Recommendations
- Experimental Design : Prioritize inert conditions for bromination to avoid side reactions .
- Data Analysis : Use cheminformatics tools to map substituent effects on bioactivity or reactivity .
- Contradiction Mitigation : Replicate literature protocols with controlled humidity/temperature to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
